Levofloxacin hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432709 | |
| Record name | Levofloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177325-13-2, 138199-71-0 | |
| Record name | Levofloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177325-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177325132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.636 | |
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| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN0D03VRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Studies on Antimicrobial Resistance:a Primary Area of Research Involves Using Levofloxacin to Understand the Mechanisms of Fluoroquinolone Resistance. the Emergence of Resistance is a Global Concern, and Levofloxacin Serves As a Standard Agent for Testing Bacterial Susceptibility.patsnap.comwikipedia.orgresearch Focuses on Identifying the Genetic Basis of Resistance, Which Commonly Involves:
Target Site Mutations: Studies investigate mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. nih.govasm.orgmdpi.com The presence and number of these mutations are directly correlated with the level of resistance observed in clinical isolates. asm.org
Efflux Pumps: Research explores the role of overexpressed efflux pumps, such as NorA in Staphylococcus aureus or AcrAB-TolC in Escherichia coli, which actively transport levofloxacin (B1675101) out of the bacterial cell, reducing its intracellular concentration. nih.gov
Plasmid-Mediated Resistance: The study of plasmid-borne resistance genes, such as qnr genes and the aac(6')-Ib-cr variant, which can confer low-level resistance and facilitate the selection of more resistant mutants, is an active field of investigation. nih.gov
Mechanisms of Action and Antimicrobial Spectrum of Levofloxacin Hydrochloride
Levofloxacin (B1675101) hydrochloride is a synthetic, broad-spectrum antibacterial agent of the fluoroquinolone class. patsnap.comfda.gov It is the optically active S-(-)-isomer of the racemic drug substance ofloxacin (B1677185). fda.govflarer.ch The antibacterial activity of ofloxacin resides primarily in this L-isomer. fda.gov Levofloxacin functions by inhibiting two essential bacterial type IIA topoisomerase enzymes: DNA gyrase and topoisomerase IV. patsnap.comfda.govwikipedia.org These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. patsnap.comfda.govasm.org
DNA gyrase introduces negative supercoils into the DNA, a process vital for relieving the torsional strain that occurs during DNA replication and for promoting the initiation of transcription. patsnap.comdrugbank.com Topoisomerase IV is essential for the separation of replicated chromosomal DNA into daughter cells during cell division. patsnap.comwikipedia.orgdrugbank.com Levofloxacin binds to the DNA-enzyme complex, which leads to the formation of double-stranded DNA breaks that are ultimately lethal to the bacterium. patsnap.com This bactericidal action is concentration-dependent. patsnap.commsdmanuals.com
Due to its mechanism of action, which differs from that of aminoglycosides, macrolides, and β-lactam antibiotics, levofloxacin may be effective against bacteria that are resistant to these other classes of antimicrobials. fda.gov However, widespread use has led to the development of resistance in various pathogens. wikipedia.org Resistance to levofloxacin can occur through mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase and topoisomerase IV, or through alterations in drug efflux pumps that actively remove the antibiotic from the bacterial cell. fda.govdrugbank.combasicmedicalkey.com
Combination Therapy Research:levofloxacin is Frequently Used in Studies Exploring Synergistic Effects with Other Antimicrobial Agents. for Example, Research Has Investigated Its Combination with Novel Antimicrobial Peptides, Such As M33, to Restore Activity Against Resistant Gram Negative Bacteria.rsc.orgthese Studies Are Critical for Developing New Strategies to Combat Multidrug Resistant Infections.
Table 2: Key Areas of Current Research Involving Levofloxacin (B1675101) Hydrochloride
| Research Area | Focus | Key Findings/Goals |
|---|---|---|
| Resistance Mechanisms | Investigating genetic mutations (gyrA, parC) and efflux pump overexpression in resistant bacterial strains. nih.govasm.orgfrontiersin.org | To understand how bacteria evade the antibiotic's action, enabling the development of diagnostics and new drugs that bypass these mechanisms. |
| Drug Delivery Systems | Formulating levofloxacin into nanoparticles, prodrugs, and conjugates. jddtonline.inforesearchgate.netbohrium.com | To improve drug bioavailability, achieve sustained release, and target the drug to specific infection sites, enhancing therapeutic efficacy. |
| Combination Therapies | Studying the synergistic effects of levofloxacin with other compounds, like antimicrobial peptides. rsc.org | To overcome existing resistance and broaden the spectrum of activity against challenging pathogens. |
| Quality and Efficacy Studies | Comparing the dissolution profiles and in vitro activity of different generic formulations against innovator products. nih.gov | To ensure that generic versions of the drug meet quality standards necessary for clinical efficacy and to prevent sub-optimal dosing that can drive resistance. |
Pharmacokinetics and Pharmacodynamics
Absorption Characteristics
Levofloxacin (B1675101) is rapidly and almost completely absorbed following oral administration. drugbank.comwikipedia.org
The oral bioavailability of levofloxacin hydrochloride is approximately 99%, which demonstrates its nearly complete absorption from the gastrointestinal tract. drugbank.comnih.govfabad.org.trdroracle.ai This high bioavailability allows for the oral and intravenous formulations of levofloxacin to be used interchangeably without a change in dose. drugbank.comnih.gov After oral administration, peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours. nih.govdrugbank.comfabad.org.tr The absorption is linear and dose-proportional, meaning that an increase in the administered dose results in a proportional increase in the peak plasma concentration and the total drug exposure (Area Under the Curve, or AUC). nih.gov The pharmacokinetics remain consistent between single and multiple-dose regimens, with a steady state being achieved within 48 hours. fabad.org.tr
Table 1: Pharmacokinetic Parameters of Oral Levofloxacin
| Parameter | Value | Source(s) |
|---|---|---|
| Oral Bioavailability | ~99% | drugbank.comnih.govfabad.org.trdroracle.ai |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | nih.govdrugbank.comfabad.org.tr |
| Steady State | Achieved within 48 hours | fabad.org.tr |
While the absorption of levofloxacin tablets is minimally affected by food, allowing for administration without regard to meals, certain medications can significantly impair its absorption. nih.govnih.govdroracle.ai The co-administration of levofloxacin with products containing multivalent cations leads to the formation of insoluble chelates in the gastrointestinal tract, which markedly reduces its bioavailability. ehu.es
Key interactions include:
Antacids: Antacids containing magnesium or aluminum can significantly decrease levofloxacin absorption. nih.govnih.gov
Metal Supplements: Preparations containing ferrous sulfate (iron) also interfere with absorption. nih.govresearchgate.net
To avoid these interactions, it is recommended that agents containing these multivalent cations be administered at least two hours before or two hours after levofloxacin administration. nih.govresearchgate.net
Distribution Profile
Levofloxacin is widely distributed throughout the body. nih.govnih.gov The volume of distribution generally ranges from 74 to 112 liters, indicating extensive penetration into body tissues. nih.gov
A critical feature of levofloxacin is its ability to penetrate effectively into various body tissues and fluids, often achieving concentrations that exceed those found in the plasma. nih.govnih.gov This ensures that therapeutic levels of the drug reach the site of infection. Levofloxacin demonstrates good penetration into skin, blister fluid, lung tissue, bone, synovial tissue, and prostatic tissue. drugbank.comwikipedia.orgnih.govresearchgate.net However, its penetration into the cerebrospinal fluid is relatively poor, with concentrations reaching only about 16% of those in the plasma. nih.gov The penetration into tissues does not appear to be significantly affected by local inflammation. researchgate.net
Table 2: Levofloxacin Tissue/Fluid to Plasma Concentration Ratios
| Tissue/Fluid | Concentration Ratio (vs. Plasma) | Source(s) |
|---|---|---|
| Lung | 2 to 5 | wikipedia.org |
| Skin | ~2 | wikipedia.org |
| Synovial Tissue | 1.2 | researchgate.net |
| Cancellous Bone | 1.0 | researchgate.net |
| Cortical Bone | 0.5 | researchgate.net |
| Cerebrospinal Fluid | ~0.16 | nih.gov |
In the bloodstream, levofloxacin binds to plasma proteins, primarily albumin. nih.govnih.gov The extent of protein binding is reported to be in the range of 24% to 38%. nih.govdrugbank.comwikipedia.orgnih.gov This binding is independent of the drug's concentration in the serum. nih.gov One study noted that the binding percentage showed a positive correlation with increasing drug concentrations within a specific range, reaching up to 59% at a concentration of 5 µg/mL, and was found to be optimal at a normal physiological plasma pH of 7.4. scialert.netresearchgate.net
Metabolism and Excretion
Levofloxacin undergoes very limited metabolism in humans. nih.govnih.gov Less than 5% of an administered dose is recovered in the urine as its two primary metabolites, desmethyl-levofloxacin and levofloxacin-N-oxide. drugbank.com These metabolites have no significant pharmacological activity. nih.govdrugbank.com
The primary pathway for the elimination of levofloxacin from the body is via the kidneys. nih.gov Approximately 87% of a dose is excreted as an unchanged drug in the urine within 48 hours, primarily through glomerular filtration and tubular secretion. nih.govdrugbank.comwikipedia.org The mean plasma elimination half-life is approximately 6 to 8 hours in individuals with normal renal function. nih.govwikipedia.orgnih.gov
Table 3: Elimination Characteristics of Levofloxacin
| Parameter | Value | Source(s) |
|---|---|---|
| Metabolism | Minimal (<5% of dose) | nih.govdrugbank.com |
| Primary Route of Elimination | Renal | nih.gov |
| % Excreted Unchanged in Urine | ~87% within 48 hours | drugbank.comwikipedia.org |
| Plasma Elimination Half-Life | 6 - 8 hours | nih.govwikipedia.orgnih.gov |
Pharmacokinetic Variability and Patient Subpopulations
The pharmacokinetics of levofloxacin can be influenced by various patient-specific factors, primarily related to renal function.
Given that levofloxacin is predominantly eliminated by the kidneys, renal impairment significantly impacts its clearance. droracle.ai In patients with impaired renal function (creatinine clearance <50 mL/min), the clearance of levofloxacin is substantially reduced, leading to a prolonged plasma elimination half-life. droracle.ai This necessitates dosage adjustments to prevent the accumulation of the drug and potential toxicity. nih.govdroracle.ai Neither hemodialysis nor continuous ambulatory peritoneal dialysis (CAPD) is effective in removing levofloxacin from the body, meaning supplemental doses after dialysis are not required. droracle.ai
Studies have shown that the pharmacokinetics of levofloxacin are not significantly affected by age, gender, or race when differences in renal function are taken into account. nih.gov
Age: While elderly patients (66-80 years of age) may have a slightly longer mean terminal plasma elimination half-life (approximately 7.6 hours) compared to younger adults (approximately 6 hours), this difference is primarily attributed to variations in renal function rather than age itself. fda.govdroracle.ai A study on patients with bone and joint infections found that for a similar glomerular filtration rate, the simulated area under the curve (AUC) was 55% higher in 70-year-old patients compared to 30-year-old patients, suggesting that age, independent of renal function, can influence clearance. nih.gov
Gender: Some apparent differences in pharmacokinetic parameters between males and females can be explained by differences in renal function. nih.gov One study in healthy Black African subjects found that while the maximum concentration (Cmax) and AUC were higher in females, these gender-related differences were diminished when normalized for body weight or renal function. researchgate.netinternationalscholarsjournals.comacademicjournals.org
Race: The available data suggest that race does not have a clinically significant impact on the pharmacokinetics of levofloxacin. nih.gov
Patients with severe burn injuries exhibit altered physiology that can affect drug pharmacokinetics. mdpi.com In this population, the pharmacokinetics of levofloxacin were found to be similar to those in other critically ill patient groups. nih.govnih.gov A study in patients with severe burn injuries reported a mean elimination half-life of 7.8 ± 1.6 hours and a mean systemic clearance of 9.0 ± 3.2 L/h. nih.govnih.gov Despite large intrapatient and interpatient variability, these findings suggest that standard dosing may be appropriate for many patients in this population, though the severity of the burn and its impact on renal function must be considered. nih.govnih.govresearchgate.net
| Parameter | Value in Severe Burn Injury Patients |
| Mean Systemic Clearance | 9.0 ± 3.2 L/h |
| Mean Elimination Half-Life | 7.8 ± 1.6 h |
| Mean Area Under the Curve (24h) | 93 ± 31 mg·h/L |
Pharmacodynamic Targets and Predictive Indices
The clinical efficacy of this compound, a concentration-dependent antibiotic, is closely linked to specific pharmacodynamic (PD) parameters that predict bacteriological success. These predictive indices relate the exposure of the drug in the body to the susceptibility of the infecting pathogen, as measured by the minimum inhibitory concentration (MIC). The two primary PD indices for levofloxacin are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).
Cmax/MIC Ratio
The Cmax/MIC ratio is a key predictor of the bactericidal activity of levofloxacin and is also associated with the prevention of the emergence of resistant strains. A higher Cmax/MIC ratio generally leads to a more rapid and effective killing of bacteria.
For levofloxacin, a Cmax/MIC ratio of ≥8 to ≥10 has been suggested as a favorable target for achieving clinical efficacy. asm.org In a study involving patients with severe burn injuries, a 750 mg intravenous dose of levofloxacin achieved the targeted Cmax/MIC ratios (≥8) in all but one patient for pathogens with MICs up to and including 1 μg/ml. asm.org
In healthy Chinese volunteers receiving a single 750 mg intravenous dose, the mean Cmax was 14.94 µg/mL. nih.gov This suggests that for a pathogen with an MIC of 1 µg/mL, a Cmax/MIC ratio of approximately 14.94 could be achieved, which is well above the target for efficacy.
Research has shown that a high peak plasma concentration (Cmax) relative to the MIC is crucial for preventing the development of drug resistance. nih.gov In a multicenter open-label trial, both clinical and microbiological outcomes were most likely to be favorable if the Peak/MIC ratio was at least 12.2. researchgate.net
| Patient Population | Dosage | Mean Cmax (µg/mL) | Target Pathogen MIC (µg/mL) | Calculated Cmax/MIC Ratio | Source |
|---|---|---|---|---|---|
| Healthy Volunteers | 750 mg IV | 12.4 ± 3.9 | 1.0 | 12.4 | nih.gov |
| Healthy Chinese Volunteers | 750 mg IV (single dose) | 14.94 ± 1.48 | 1.0 | 14.94 | nih.gov |
| Severe Burn Injury Patients | 750 mg IV | Not explicitly stated, but achieved target of ≥8 for MIC ≤1 µg/mL | ≤1.0 | ≥8 | asm.org |
AUC/MIC Ratio
The AUC/MIC ratio is considered the most relevant predictor of the efficacy of fluoroquinolones, including levofloxacin, in clinical settings. nih.gov This parameter integrates the total drug exposure over a 24-hour period relative to the susceptibility of the pathogen. Different target AUC/MIC ratios have been established for different types of bacteria.
For Gram-positive pathogens such as Streptococcus pneumoniae, an AUC/MIC ratio of ≥30 to 50 is often targeted. asm.org For Gram-negative pathogens, a higher AUC/MIC ratio of ≥87 to 125 is generally required for effective therapy. asm.org
A study in patients with severe burn injuries found that a 750 mg intravenous dose of levofloxacin reliably achieved favorable AUC/MIC ratios for gram-negative organisms with MICs of ≤0.5 μg/ml and gram-positive organisms with MICs of ≤1 μg/ml. asm.org However, for gram-negative organisms with MICs of ≥1 μg/ml, only 50% of patients achieved the target AUC/MIC ratio. asm.org
In healthy Chinese volunteers who received a single 750 mg intravenous dose, the mean AUC0–∞ was 80.14 µg·h/mL. nih.gov Following multiple doses, the AUC0–τ at a steady state was 103.7 µg·h/mL. nih.gov This indicates a high probability of achieving the target AUC/MIC ratios for many common pathogens. For instance, for Streptococcus pneumoniae, a 750 mg regimen resulted in a cumulative fraction of response (CFR) of 95.4% based on an fAUC/MIC target of ≥30. nih.gov
A study on patients undergoing pulmonary surgery who received a single 500 mg oral dose of levofloxacin demonstrated high permeability of the drug into lung tissue and bronchial mucosa. nih.gov The AUC0-24 was 85.7±8.5 µg·h/g in lung tissues and 137.3±19.4 µg·h/g in bronchial mucosa, which was higher than in plasma (65.2±4.0 µg·h/mL). nih.gov This suggests that even higher AUC/MIC ratios can be achieved at the site of infection in the respiratory tract.
| Patient Population | Dosage | Mean AUC (µg·h/mL) | Pathogen | Target AUC/MIC Ratio | Probability of Target Attainment (PTA) / Cumulative Fraction of Response (CFR) | Source |
|---|---|---|---|---|---|---|
| Healthy Volunteers | 750 mg IV | 108 ± 34 | General | Not Specified | Not Specified | nih.gov |
| Healthy Chinese Volunteers | 750 mg IV (multiple doses) | 103.7 | Streptococcus pneumoniae | fAUC/MIC ≥30 | 95.4% CFR | nih.gov |
| Healthy Chinese Volunteers | 750 mg IV (multiple doses) | 103.7 | Haemophilus influenzae | fAUC/MIC ≥30 | 98.0% CFR | nih.gov |
| Healthy Chinese Volunteers | 750 mg IV (multiple doses) | 103.7 | Klebsiella pneumoniae | fAUC/MIC ≥30 | 95.2% CFR | nih.gov |
| Severe Burn Injury Patients | 750 mg IV | 93 ± 31 | Gram-negative (MIC ≤0.5 µg/ml) | ≥87 | >90% PTA | asm.org |
| Severe Burn Injury Patients | 750 mg IV | 93 ± 31 | Gram-positive (MIC ≤1 µg/ml) | ≥50 | >90% PTA | asm.org |
Drug Interactions and Toxicological Considerations
Pharmacokinetic Drug Interactions
Levofloxacin (B1675101) hydrochloride is susceptible to several pharmacokinetic drug interactions that can significantly alter its bioavailability and clinical efficacy. These interactions primarily occur during absorption or through the metabolic pathways of concurrently administered drugs.
The absorption of orally administered levofloxacin can be significantly impaired by the concurrent administration of products containing metal cations and by the gastroprotective agent sucralfate (B611045).
Oral preparations containing multivalent cations, such as aluminum, magnesium, iron, and zinc, can markedly decrease the gastrointestinal absorption of levofloxacin. drugs.comdrugs.comdrugs.com This interaction is due to the formation of levofloxacin-metal ion chelate complexes, which are poorly soluble and thus poorly absorbed from the gastrointestinal tract. drugs.comdrugs.comnih.gov
Antacids containing aluminum or magnesium hydroxide (B78521) have been shown to reduce the bioavailability of some fluoroquinolones by as much as 90%. drugs.comdrugs.com Similarly, mineral supplements containing iron and zinc can bind to levofloxacin in the gut, preventing its absorption and potentially leading to therapeutic failure. drugs.comgoodrx.com Studies have indicated that the chelation potential of aluminum (Al³⁺) is the highest, followed by other cations, with magnesium (Mg²⁺) having the lowest potential among the investigated ions. nih.gov To mitigate this interaction, it is recommended that levofloxacin be administered at least two hours before or two hours after the intake of any products containing these metal cations. goodrx.comrxlist.comdrugs.com
| Interacting Cation | Mechanism of Interaction | Effect on Levofloxacin | Management Recommendation |
|---|---|---|---|
| Aluminum (Al³⁺) | Chelation in the GI tract | Significantly decreased absorption and bioavailability | Administer levofloxacin at least 2 hours before or 2 hours after aluminum-containing products |
| Magnesium (Mg²⁺) | Chelation in the GI tract | Significantly decreased absorption and bioavailability | Administer levofloxacin at least 2 hours before or 2 hours after magnesium-containing products |
| Iron (Fe²⁺/Fe³⁺) | Chelation in the GI tract | Decreased absorption | Administer levofloxacin at least 2 hours before or 2 hours after iron supplements |
| Zinc (Zn²⁺) | Chelation in the GI tract | Decreased absorption | Administer levofloxacin at least 2 hours before or 2 hours after zinc supplements |
Sucralfate, a medication used to treat ulcers, contains aluminum and can significantly interfere with the absorption of levofloxacin. goodrx.com The mechanism is similar to that of metal cations, involving the formation of a chelate between the aluminum in sucralfate and the levofloxacin molecule. drugs.comdrugs.com This interaction can lead to a substantial reduction in the bioavailability of levofloxacin, compromising its antibacterial efficacy. drugs.com
A study investigating the effects of sucralfate on levofloxacin pharmacokinetics found that when sucralfate was administered two hours after levofloxacin, it did not significantly alter the disposition of the antibiotic. nih.govresearchgate.net However, simultaneous administration should be avoided. drugs.com To prevent this interaction, it is advised to administer levofloxacin at least two hours before or two hours after sucralfate. goodrx.com
| Condition | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) |
|---|---|---|---|
| Levofloxacin alone (Oral) | 1.95 ± 0.7 | - | 71.93 ± 9.75 |
| Levofloxacin with Sucralfate pre-treatment | 0.57 ± 0.23 | 5.73 ± 2.26 | 31.92 ± 14.19 |
Data from a study in dogs. nih.govtandfonline.comtandfonline.com
Levofloxacin hydrochloride can also interact with other medications by affecting their metabolism.
However, a randomized, placebo-controlled crossover study in healthy male volunteers found no statistically significant pharmacokinetic interaction between orally administered levofloxacin and intravenously administered theophylline (B1681296). nih.gov The study concluded that mean values for theophylline's peak plasma concentration (Cmax), area under the curve (AUC), and half-life were not significantly different when co-administered with levofloxacin compared to placebo. nih.gov Despite these findings, a case report indicated a decrease in theophylline clearance when levofloxacin was added to a regimen that also included clarithromycin (B1669154), suggesting a potential for interaction in certain clinical scenarios, possibly due to combined enzyme inhibition. nih.govresearchgate.net Therefore, while some studies in healthy subjects show no significant interaction, caution and monitoring are advised, especially in patients with other contributing factors. nih.gov
| Pharmacokinetic Parameter | Theophylline with Placebo (Mean ± SD) | Theophylline with Levofloxacin (Mean ± SD) | Statistical Significance |
|---|---|---|---|
| Cmax (µg/mL) | 10.7 ± 1.3 | 11.4 ± 1.8 | Not Significant |
| AUC₀-∞ (µg·h/mL) | 126 ± 30 | 124 ± 32 | Not Significant |
| Clearance (mL/min) | 47.4 ± 10.3 | 48.6 ± 11.6 | Not Significant |
| Half-life (hours) | 8.2 ± 1.8 | 8.1 ± 1.9 | Not Significant |
Data from a study in healthy male volunteers. nih.gov
The interaction between levofloxacin and the oral anticoagulant warfarin (B611796) has been documented, although initial premarketing clinical trials did not show a significant effect on warfarin's pharmacokinetics. nih.govresearchgate.netnih.gov Post-marketing reports and subsequent case studies have provided evidence of an enhanced anticoagulant effect of warfarin when co-administered with levofloxacin, leading to an increased International Normalized Ratio (INR) and a higher risk of bleeding. nih.govresearchgate.netdroracle.aidrugs.com
Several mechanisms have been proposed for this interaction. One is the displacement of warfarin from its protein binding sites. nih.govresearchgate.netdroracle.ai Another potential mechanism is the inhibition of warfarin metabolism, as some fluoroquinolones are known to be inhibitors of cytochrome P450 enzymes that metabolize warfarin. researchgate.netempathia.aidroracle.ai Additionally, levofloxacin, like other broad-spectrum antibiotics, may reduce the gut flora that produces vitamin K, further potentiating the effect of warfarin. nih.govresearchgate.netdroracle.ai Given the potential for a clinically significant interaction, close monitoring of the INR is recommended when levofloxacin is administered to patients on chronic warfarin therapy. droracle.aidrugs.com
Interactions with Other Medications
Cyclosporine
The interaction between this compound and cyclosporine has yielded conflicting results in different study populations. A pharmacokinetic study in healthy volunteers suggested that a clinically significant interaction is unlikely during concurrent therapy. nih.gov In this study, the pharmacokinetic parameters of cyclosporine were comparable and not significantly different when administered with or without levofloxacin. nih.gov
However, research involving renal transplant patients has demonstrated a different outcome. In this patient group, levofloxacin was found to significantly increase the mean area under the blood concentration-time curve (AUC) and other pharmacokinetic parameters of cyclosporine by approximately 25%. nih.govresearchgate.netbenthamopen.com This suggests that levofloxacin may partially inhibit the metabolism of cyclosporine. nih.govresearchgate.net Given these findings, close therapeutic monitoring of cyclosporine levels is recommended when co-administered with levofloxacin in transplant recipients. nih.gov
Table 1: Summary of Levofloxacin and Cyclosporine Interaction Studies
| Study Population | Finding | Implication |
| Healthy Volunteers | No significant pharmacokinetic interaction observed. nih.gov | A clinically important interaction is unlikely in this population. nih.gov |
| Renal Transplant Patients | Levofloxacin significantly increased cyclosporine AUC by about 25%. nih.govresearchgate.netbenthamopen.com | Potential for increased cyclosporine toxicity; close monitoring is advised. nih.gov |
Digoxin (B3395198)
The potential for a clinically significant pharmacokinetic interaction between this compound and digoxin appears to be low. Levofloxacin has the potential to alter digoxin bioavailability by eliminating intestinal flora that metabolize the drug. semanticscholar.orgnih.govresearchgate.net However, a placebo-controlled, randomized, double-blind, two-phase crossover study in healthy subjects found no significant effect of levofloxacin on the pharmacokinetics of oral digoxin. nih.govresearchgate.net
In this study, the maximum concentration (Cmax), area under the curve (AUC), and other disposition parameters of digoxin were not significantly altered by the co-administration of levofloxacin. nih.govresearchgate.net Similarly, the steady-state absorption and disposition kinetics of levofloxacin were unaffected by the presence of digoxin. nih.govresearchgate.net These results suggest that an important pharmacokinetic interaction between the two drugs is unlikely to occur. semanticscholar.orgnih.govresearchgate.net
NSAIDs
The concurrent use of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) is associated with an increased risk of central nervous system (CNS) stimulation and convulsive seizures. pacehospital.comresearchgate.netnih.govwikipedia.orghealthline.com This pharmacodynamic interaction is thought to involve a combined inhibition of gamma-aminobutyric acid (GABA) receptors. researchgate.net
While some animal studies have shown varied effects with different NSAIDs, the general consensus is that caution should be exercised. researchgate.net For instance, the concomitant administration of levofloxacin with NSAIDs like ibuprofen (B1674241) or diclofenac (B195802) may increase the risk of seizures. pacehospital.comresearchgate.net It is generally recommended that alternative therapy be considered, particularly in patients with a predisposition to seizure activity. researchgate.netmedlineplus.gov
Table 2: Interaction Between Levofloxacin and NSAIDs
| Interacting Drug Class | Potential Effect | Mechanism |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Increased risk of CNS stimulation and seizures. pacehospital.comresearchgate.netnih.govwikipedia.orghealthline.com | Possible combined GABA-mediated inhibition. researchgate.net |
Diabetes Medications (e.g., glipizide (B1671590), glyburide, insulin)
Disturbances in blood glucose, including both hyperglycemia and hypoglycemia, have been reported in patients treated concomitantly with this compound and antidiabetic agents. goodrx.comclevelandclinic.orgdroracle.aiempathia.aiempathia.aidrugs.com Therefore, careful monitoring of blood glucose is recommended when these agents are co-administered. droracle.aiempathia.aidrugs.com
Fluoroquinolones like levofloxacin can enhance the blood sugar-lowering effects of sulfonylureas, such as glipizide and glyburide, potentially leading to severe hypoglycemia. droracle.aidrugs.comnih.gov The mechanism may involve effects on pancreatic beta-cell ATP-sensitive potassium channels that regulate insulin (B600854) secretion. drugs.com Studies have shown a significantly increased risk of hypoglycemic emergencies in patients with type 2 diabetes receiving levofloxacin, particularly when combined with insulin or a sulfonylurea. nih.gov If a hypoglycemic reaction occurs, levofloxacin should be discontinued (B1498344) and appropriate therapy initiated. droracle.ai
Table 3: Levofloxacin Interaction with Diabetes Medications
| Interacting Drug | Potential Effect | Recommendation |
| Insulin | Unpredictable blood glucose fluctuations (hypoglycemia and hyperglycemia). goodrx.comempathia.ai | Close blood glucose monitoring and potential insulin dose adjustments. empathia.ai |
| Glipizide | Increased risk of severe hypoglycemia. droracle.ainih.gov | Careful monitoring of blood glucose. droracle.ai |
| Glyburide | Increased risk of severe hypoglycemia. goodrx.comdrugs.com | Careful monitoring of blood glucose. drugs.com |
QT-interval Prolonging Medications (e.g., amiodarone (B1667116), dofetilide, ziprasidone)
This compound has the potential to prolong the QT interval of the electrocardiogram, and co-administration with other drugs that share this property can lead to an additive effect, increasing the risk of cardiac arrhythmias, including Torsades de Pointes. goodrx.comucsf.eduuspharmacist.comnih.govquizlet.comnih.gov Therefore, the concomitant use of levofloxacin with medications known to prolong the QT interval should be approached with caution or avoided. clevelandclinic.orgnih.govdroracle.ai
Examples of such medications include Class IA and Class III antiarrhythmics like amiodarone and dofetilide, as well as some antipsychotics like ziprasidone. goodrx.comucsf.eduuspharmacist.comnih.gov The risk of QT prolongation is a significant consideration, and clinicians should be aware of the potential for this serious adverse event when prescribing levofloxacin to patients taking other QT-prolonging agents. goodrx.comnih.gov
Corticosteroids
The concomitant use of this compound and corticosteroids significantly increases the risk of developing tendinitis and tendon rupture. mayoclinic.orgdroracle.ainih.govdrugs.comnih.govdrugs.comnih.gov This risk is particularly elevated in older patients, typically those over 60 years of age, and in individuals who have received a kidney, heart, or lung transplant. mayoclinic.orgdroracle.ainih.govnih.gov
The mechanism for this potentiation is unknown, but the association is well-documented. drugs.com The Achilles tendon is most frequently affected, but ruptures in other tendons have also been reported. nih.govnih.gov This adverse reaction can occur during treatment or even several months after the completion of levofloxacin therapy. droracle.aidrugs.comdrugs.com Caution is strongly advised if fluoroquinolones are prescribed in combination with corticosteroids. drugs.com
Table 4: Risk of Tendon Rupture with Levofloxacin and Concomitant Corticosteroids
| Risk Factor | Finding |
| Concomitant Corticosteroid Use | Potentiates the risk of tendinitis and tendon rupture associated with levofloxacin. nih.govdrugs.comdrugs.com |
| Age > 60 years | Further increases the risk of fluoroquinolone-associated tendon injury. mayoclinic.orgdroracle.ainih.govnih.gov |
| Organ Transplant Recipients | Increased susceptibility to tendon rupture when taking both medications. mayoclinic.orgdroracle.ainih.gov |
Molecular Basis of Adverse Effects
Off-Target Effects on Human Cells
While levofloxacin is designed to selectively target bacterial type II topoisomerases, it is not without effects on human cells. The molecular basis for these off-target effects primarily revolves around mitochondrial dysfunction and the induction of oxidative stress.
Recent studies have elucidated that levofloxacin can interact with and inhibit components of the mitochondrial electron transport chain (ETC). Specifically, complexes I and IV of the ETC have been identified as targets. chemrxiv.orgnih.gov This inhibition disrupts the normal flow of electrons, leading to a decrease in mitochondrial respiration and a subsequent reduction in ATP production. researchgate.netnih.gov A significant consequence of this disruption is the increased production of reactive oxygen species (ROS), such as mitochondrial superoxide (B77818) and hydrogen peroxide. researchgate.netnih.gov This surge in ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to various cellular components, including lipids, proteins, and DNA. nih.govresearcherslinks.comdoaj.orgaboutscience.eunih.gov
Furthermore, investigations into the interaction of levofloxacin with human topoisomerases have shown that at clinically relevant concentrations, it does not significantly increase DNA cleavage by either topoisomerase IIα or IIβ. nih.govacs.org This suggests that direct inhibition of human nuclear DNA replication is not a primary mechanism of its off-target cytotoxicity. Instead, the observed cellular damage appears to be a downstream consequence of mitochondrial dysfunction and the resultant oxidative stress. Some research also points to the formation of levofloxacin-DNA adducts, which may contribute to DNA damage over time. fq100.org The interaction with mitochondrial proteins such as AIFM1 and IDH2 has also been identified as a contributor to mitochondrial toxicity. chemrxiv.orgnih.govtum.de
Potential for Specific Organ Toxicity
The off-target effects of levofloxacin can manifest as toxicity in specific organs, with the liver, kidneys, and testes being of particular concern.
Levofloxacin-induced hepatotoxicity, though rare, is a serious adverse effect. The underlying molecular mechanism is closely linked to mitochondrial damage within hepatocytes. nih.gov Fluoroquinolones have been shown to damage and deplete mitochondrial DNA (mtDNA), which can impair the synthesis of essential mitochondrial proteins and disrupt cellular energy metabolism. nih.gov This damage is thought to arise from the inhibition of mitochondrial topoisomerase II, an enzyme crucial for mtDNA replication. fq100.org
The resulting mitochondrial dysfunction leads to decreased ATP production and an increase in the formation of ROS. nih.gov This state of oxidative stress can trigger cellular injury and apoptosis, leading to the hepatocellular damage observed in levofloxacin-induced liver injury. researcherslinks.comekb.eg Patients with pre-existing mitochondrial damage may be more susceptible to this form of toxicity. nih.gov
The primary mechanism of levofloxacin-induced nephrotoxicity is believed to be an allergic or hypersensitivity reaction, manifesting as acute interstitial nephritis. researcherslinks.com This is an immune-mediated response and not a direct toxic effect of the drug on renal cells.
A less common mechanism is crystalluria, which can lead to crystal nephropathy. nih.govresearchgate.net This occurs when the concentration of levofloxacin or its metabolites in the urine exceeds its solubility, leading to the formation of crystals within the renal tubules. These crystals can cause obstruction and subsequent acute kidney injury. nih.govresearchgate.net Factors that can predispose an individual to crystalluria include high doses of the drug, volume depletion, and pre-existing renal dysfunction. researchgate.netnih.gov The solubility of levofloxacin is pH-dependent, and changes in urinary pH can influence the risk of crystal precipitation. nih.gov
Research, primarily from animal studies, has indicated that levofloxacin can induce testicular toxicity. The principal molecular mechanism appears to be the induction of oxidative stress in testicular tissue. nih.govzu.edu.egnih.gov Levofloxacin administration has been associated with an increase in markers of lipid peroxidation, such as malondialdehyde (MDA), and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in the testes. nih.gov
This oxidative damage can lead to histopathological changes, including degeneration of seminiferous tubules and damage to Leydig and Sertoli cells. nih.govresearchgate.net Such damage disrupts spermatogenesis, leading to a reduction in sperm concentration and motility. nih.govresearchgate.netnih.govijbcp.com Furthermore, levofloxacin has been shown to affect the levels of reproductive hormones, with some studies reporting a decrease in testosterone (B1683101) and alterations in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels. nih.govijbcp.com These hormonal changes, coupled with direct oxidative damage, contribute to the observed adverse effects on male reproductive function. researchgate.net
Cardiotoxicity (QTc prolongation)
A well-documented adverse effect of levofloxacin is its potential to prolong the QTc interval of the electrocardiogram, which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). oup.comnih.gov
The molecular basis for this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels. nih.govresearchgate.net These channels are critical for the repolarization phase of the cardiac action potential. By blocking the rapid component of the delayed rectifier potassium current (IKr), levofloxacin delays cardiac repolarization, leading to a prolongation of the action potential duration and, consequently, the QTc interval. oup.com
The interaction of fluoroquinolones with the hERG channel is dependent on specific structural features of the drug molecule. oup.cominfectweb.com The potency of hERG channel blockade varies among different fluoroquinolones, with levofloxacin generally considered to have a lower risk compared to some other members of its class, such as sparfloxacin. nih.govinfectweb.com The binding of levofloxacin to the hERG channel is thought to occur within the inner cavity of the channel, involving interactions with specific aromatic amino acid residues, such as Tyr652. nih.govresearchgate.net The risk of QTc prolongation is influenced by factors such as drug concentration, with higher doses posing a greater risk. infectweb.comnih.gov
Table 1: Comparative IC50 Values for hERG Channel Inhibition by Various Fluoroquinolones
| Fluoroquinolone | IC50 (µM) for hERG Inhibition |
| Sparfloxacin | 18 |
| Grepafloxacin | 50 |
| Moxifloxacin | 129 |
| Gatifloxacin | 130 |
| Levofloxacin | 915 |
| Ciprofloxacin | 966 |
| Ofloxacin (B1677185) | 1420 |
Data sourced from a patch-clamp electrophysiology study on CHO cells expressing the hERG channel. nih.gov This table is interactive.
Musculoskeletal Complications (e.g., tendon rupture)
This compound, a member of the fluoroquinolone class of antibiotics, has been associated with an increased risk of tendinopathy and tendon rupture. healthline.comhmpgloballearningnetwork.com This adverse effect can occur in patients of any age, but the risk is significantly elevated in certain populations. healthline.comnih.gov The Achilles tendon is the most commonly affected, though ruptures in other tendons have also been reported. droracle.ainih.gov
Research indicates that the risk of tendon rupture is not uniform across all patients. Several factors have been identified that increase susceptibility. A retrospective study of U.S. Medicare beneficiaries found a significant increase in the risk of tendon ruptures, especially of the Achilles tendon, within 30 days of levofloxacin use. droracle.ai The risk appears to be dependent on exposure, with higher doses and longer treatment durations correlating with a greater likelihood of tendinopathy. droracle.ai
The onset of tendon complications can vary, occurring within hours of the first dose to several months after the discontinuation of therapy. hmpgloballearningnetwork.comnih.gov A pharmacovigilance analysis found the median onset time for levofloxacin-associated tendon rupture to be 3 days. frontiersin.org Symptoms often begin with a sudden onset of pain, which may be accompanied by inflammation and swelling. nih.gov However, it has been reported that approximately half of tendon ruptures occur without any preceding warning signs. nih.gov
| Risk Factor | Associated Findings | Source |
|---|---|---|
| Advanced Age | Patients over 60 years of age are at a significantly increased risk. nih.govdroracle.ai | nih.govdroracle.ai |
| Concomitant Corticosteroid Use | Concurrent use of corticosteroids further elevates the risk of tendon rupture. nih.govdroracle.ai | nih.govdroracle.ai |
| Organ Transplantation | Patients with a history of kidney, heart, or lung transplants have a higher risk. healthline.comdroracle.ai | healthline.comdroracle.ai |
| Renal Dysfunction | The presence of renal disease is a known risk factor. droracle.ai | droracle.ai |
| Underlying Diseases | Conditions such as rheumatoid arthritis, gout, and hypercholesterolemia increase susceptibility. droracle.ai | droracle.ai |
Central Nervous System Effects
This compound is known to cross the blood-brain barrier and can cause a range of central nervous system (CNS) effects. nih.govresearchgate.net These disturbances are among the major reported adverse effects of fluoroquinolones, occurring in 0.9% to 11% of patients. nih.gov The neurotoxicity associated with levofloxacin is a known, though rare, adverse effect. nih.gov
The proposed mechanism for these CNS effects involves the drug's interaction with neurotransmitter receptors. nih.govresearchgate.net It is believed that fluoroquinolones can inhibit the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to CNS excitation. nih.gov Additionally, they may act as antagonists to the N-methyl-D-aspartate (NMDA) receptor, further contributing to neuronal signaling and potential neurotoxicity. nih.govresearchgate.net
Clinical manifestations of levofloxacin-associated neurotoxicity are varied and can range from mild to severe. nih.govgoodrx.com Common effects include headache and dizziness, while more serious complications such as seizures, psychosis, and confusion have also been reported. healthline.comnih.govgoodrx.com Research has shown that high concentrations of levofloxacin in the blood and cerebrospinal fluid may be directly related to the onset of these neurological symptoms. nih.gov
| Central Nervous System Effect | Description | Source |
|---|---|---|
| Headache & Dizziness | Commonly reported CNS side effects. nih.govnih.gov | nih.govnih.gov |
| Sleep Disturbances | Includes insomnia and nightmares. healthline.comnih.gov | healthline.comnih.gov |
| Mood & Behavioral Changes | Can manifest as restlessness, agitation, anxiety, confusion, paranoia, and depression. healthline.comnih.gov | healthline.comnih.gov |
| Severe Neurological Effects | Includes tremors, convulsions, and seizures. healthline.comnih.gov | healthline.comnih.gov |
| Psychotic Reactions | Hallucinations, delirium, and acute psychosis have been documented. healthline.comnih.gov | healthline.comnih.gov |
| Suicidal Thoughts | In rare cases, suicidal thoughts or acts have been reported. healthline.com | healthline.com |
Gastrointestinal Disturbances
Gastrointestinal (GI) disturbances are among the most frequently reported adverse effects associated with this compound, affecting an estimated 3% to 17% of patients. nih.gov These effects are typically mild and may not necessitate the discontinuation of the medication. nih.gov Common symptoms include nausea, diarrhea, and constipation. goodrx.comnih.gov
While often mild, severe GI complications can occur. mayoclinic.org Levofloxacin has been associated with severe diarrhea caused by Clostridioides difficile, which can manifest up to two months after treatment has ceased. healthline.commayoclinic.org Abdominal pain is another reported side effect, with one study of 5,341 users finding that 2.90% experienced this symptom. nih.gov In rare instances, abdominal cramping can be severe enough to require stopping the drug. nih.gov
Recent research suggests that the spectrum of GI disorders linked to fluoroquinolones may be broader than previously reported. An analysis of the FDA Adverse Event Reporting System (FAERS) indicated that a wide range of GI symptoms not currently listed on drug labels are associated with fluoroquinolone use. nih.gov This study found that for levofloxacin, 10.68% of reported GI cases resulted in the patient being permanently disabled. nih.gov Furthermore, the study proposed that functional gastrointestinal disorders (FGIDs) may be a common consequence of fluoroquinolone use, with approximately 70% of users in a surveyed sample scoring positive for an FGID. nih.gov In animal studies, levofloxacin has been shown to significantly modify the gut microbiota, reducing pro-inflammatory bacteria and intestinal inflammation. plos.org
| Gastrointestinal Effect | Incidence/Finding | Source |
|---|---|---|
| General GI Disturbances | Occur in 3% to 17% of patients. nih.gov | nih.gov |
| Nausea & Vomiting | Commonly reported side effects. goodrx.comnih.gov | goodrx.comnih.gov |
| Diarrhea | A common side effect. Can be severe (C. difficile-associated) in some cases. goodrx.commayoclinic.org | goodrx.commayoclinic.org |
| Abdominal Pain | Reported by 2.90% of users in one study. The incidence is estimated to be around 2%. nih.gov | nih.gov |
| Serious GI Cases (FAERS data) | 88.40% of GI cases reported for levofloxacin were considered serious. nih.gov | nih.gov |
| Disabling GI Cases (FAERS data) | 10.68% of GI cases reported for levofloxacin resulted in disability. nih.gov | nih.gov |
Advanced Research in Levofloxacin Delivery Systems
Nanoparticle-Based Delivery Systems
Nanoparticle-based drug delivery has emerged as a promising strategy to enhance the therapeutic performance of Levofloxacin (B1675101). jddtonline.info By encapsulating the drug within nanocarriers, it is possible to improve its solubility, protect it from premature degradation, and achieve controlled and targeted release. researchgate.net Various types of nanoparticles, including polymeric, lipid-based, and inorganic nanoparticles, have been explored for Levofloxacin delivery. jddtonline.info
Polymeric Nanoparticles
Polymeric nanoparticles are a versatile platform for drug delivery due to their biocompatibility and biodegradability. bohrium.com Polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) (CS) have been successfully used to encapsulate Levofloxacin. nih.gov For instance, Levofloxacin-loaded PLGA nanoparticles have been synthesized using the double emulsion-solvent evaporation method, which allows for a slow and progressive release of the antibiotic. nih.gov This controlled release can potentially increase the time between administrations. nih.gov Chitosan nanoparticles, prepared by ionotropic gelation, have also been investigated for ocular delivery of Levofloxacin. nih.gov The use of these nanocarriers can protect the encapsulated antibiotic from degradation by proteolytic enzymes. nih.gov
Key findings from a study on PLGA nanoparticles for Levofloxacin delivery are summarized below:
| Preparation Method | Organic Solvent | Encapsulation Efficiency | Key Advantage |
| Double Emulsion-Solvent Evaporation (DESE) | Dichloromethane (DCM) | High | Slow and progressive drug release |
This table summarizes the findings related to the preparation and advantages of using the DESE method with DCM for creating Levofloxacin-loaded PLGA nanoparticles. nih.gov
Lipid-Based Nanocarriers
Lipid-based nanocarriers, such as liposomes and nanostructured lipid carriers (NLCs), offer advantages like enhanced drug solubility and stability. researchgate.netresearchgate.net Anionic liposomes have demonstrated the ability to provide prolonged release of Levofloxacin over 72 hours while preserving its antibacterial activity. nih.gov These liposomes have also shown good colloidal stability and the ability to penetrate artificial mucus, making them suitable for pulmonary delivery. nih.gov
Nanostructured lipid carriers (NLCs) have also been developed to improve the encapsulation and storage of Levofloxacin. conicet.gov.ar NLCs, which include liquid lipid in their structure, have shown a higher encapsulation efficiency for Levofloxacin compared to solid lipid nanoparticles (SLN). conicet.gov.ar A study comparing SLN and NLC formulations revealed that NLCs exhibited a more controlled and prolonged release profile. conicet.gov.ar
| Nanocarrier Type | Encapsulation Efficiency (%) | Release Profile |
| Solid Lipid Nanoparticles (SLN) | 20.1 ± 1.4 | Biphasic with burst release |
| Nanostructured Lipid Carriers (NLC) | 55.9 ± 1.6 | More controlled and prolonged |
This table presents a comparison of the encapsulation efficiency and release profiles of Levofloxacin in SLN and NLC formulations. conicet.gov.ar
Inorganic Nanoparticles
Inorganic nanoparticles, such as those made from silica (B1680970) and zinc oxide, are also being explored for Levofloxacin delivery. smiu.edu.pknih.gov Mesoporous silica nanoparticles, with their large surface area and pore volume, have the potential to improve the bioavailability and pharmacokinetic profile of drugs. smiu.edu.pk Levofloxacin-loaded silica nanoparticles have been synthesized using a sol-gel technique, which did not affect the chemical structure of the drug. smiu.edu.pk
Zinc oxide (ZnO) nanoparticles have intrinsic antimicrobial properties and can act as carriers for antibiotics. nih.gov Levofloxacin-loaded ZnO nanoparticles have demonstrated superior bactericidal and anti-biofilm activities compared to the drug alone, which is attributed to improved drug delivery and sustained release. nih.gov
| Inorganic Nanoparticle | Synthesis Method | Key Feature |
| Mesoporous Silica | Sol-gel technique | Large surface area and pore volume |
| Zinc Oxide (ZnO) | Green synthesis | Intrinsic antimicrobial properties |
This table highlights the synthesis methods and key features of mesoporous silica and zinc oxide nanoparticles used for Levofloxacin delivery. smiu.edu.pknih.gov
Enhancement of Bioavailability and Pharmacokinetic Profile
A primary goal of using nanoparticle delivery systems for Levofloxacin is to enhance its bioavailability and improve its pharmacokinetic profile. jddtonline.infojddtonline.info Encapsulating Levofloxacin in nanoparticles can increase its solubility, leading to better absorption and therapeutic efficacy. jddtonline.info Studies have shown that nanoparticle formulations can lead to a higher area under the curve (AUC) and a prolonged half-life compared to conventional formulations, indicating improved bioavailability. jddtonline.infojddtonline.info The sustained release from nanoparticles helps in maintaining therapeutic drug levels over extended periods. researchgate.net
Targeted Release Strategies
Targeted drug delivery is crucial for maximizing therapeutic efficacy while minimizing side effects. jddtonline.info Nanoparticle-based systems can achieve targeted release of Levofloxacin through various strategies. jddtonline.info One approach is passive targeting, which utilizes the enhanced permeability and retention (EPR) effect in infected tissues. jddtonline.info
Active targeting involves modifying the surface of nanoparticles with ligands such as antibodies or peptides that can selectively bind to bacterial cells or infected tissues. nih.govnih.gov For example, the surfaces of nano-antibiotics have been modified with anti-staphylococcal antibodies to specifically target S. aureus pathogens. nih.gov These targeted systems can increase the local bioavailability of the antibiotic at the infection site. nih.gov
Sustained and Controlled Release Formulations
Sustained and controlled release formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period. wisdomlib.org This approach can reduce dosing frequency, improve patient compliance, and minimize side effects. wisdomlib.org
Matrix tablets are a common type of sustained-release formulation. wisdomlib.org These tablets are prepared by incorporating the drug in a matrix of polymers that control the rate of drug release. wisdomlib.org Various hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), guar (B607891) gum, and xanthan gum, have been used to formulate sustained-release matrix tablets of Levofloxacin. wisdomlib.orgpharmacophorejournal.com The release of the drug from these tablets is often diffusion-controlled and follows a non-Fickian release mechanism. researchgate.net
Another approach involves the use of thermosensitive gels for the controlled release of Levofloxacin. nih.gov These gels can be formulated using poloxamers, which undergo a sol-gel transition at body temperature, forming a depot for sustained drug release. nih.gov Additionally, plasma polymerization has been used to create thin barrier coatings on solid drug carriers to control the release of Levofloxacin. acs.org The rate of release can be adjusted by changing the thickness of the polymer overlayer. acs.org
| Formulation Type | Release Controlling Agent(s) | Release Mechanism |
| Matrix Tablets | HPMC, Guar Gum, Xanthan Gum | Diffusion-controlled, Non-Fickian |
| Thermosensitive Gels | Poloxamers (e.g., Pluronic® F127) | Temperature-induced gelation |
| Coated Solid Carriers | n-heptylamine plasma polymer | Barrier-controlled diffusion |
This table provides an overview of different sustained and controlled release formulations for Levofloxacin, the agents used to control release, and the underlying release mechanisms. wisdomlib.orgpharmacophorejournal.comnih.govacs.org
Floating Tablets
Floating tablets represent a novel gastroretentive drug delivery system designed to prolong the residence time of a drug in the stomach, thereby improving its therapeutic outcomes. acs.org This approach is particularly beneficial for drugs like levofloxacin, which is water-soluble and has a short biological half-life, making it suitable for site-specific delivery in the stomach, for instance, to target Helicobacter pylori. acs.org
Research has focused on formulating levofloxacin floating tablets using various hydrophilic swellable polymers and effervescent agents. mdpi.comresearchgate.net These tablets are prepared using methods like direct compression and contain components such as hydroxypropyl methylcellulose (HPMC), carboxymethyl cellulose (B213188) (CMC), starch, sodium bicarbonate, and citric acid. acs.orgresearchgate.net Upon contact with gastric fluid, the tablet swells, and the effervescent agents generate gas, reducing the tablet's density to less than that of the gastric fluid. This allows the tablet to float on the stomach contents, leading to a sustained release of the drug. ijsred.com
Studies have demonstrated that these tablets exhibit excellent floating properties, with short floating lag times (as low as <5 seconds to 16 seconds) and a total floating duration exceeding 12 hours. acs.orgmdpi.com The drug release from these formulations is extended over 12 hours, following kinetic models that suggest release mechanisms involving pseudo-diffusion, swelling, and erosion. acs.org An optimized formulation in one study showed a floating lag time of 60 seconds, a total floating time of over 16 hours, and a swelling index of approximately 75%. semanticscholar.org
Table 1: Research Findings on Levofloxacin Floating Tablets
| Formulation Component(s) | Key Findings | Reference |
|---|---|---|
| HPMC, CMC, Starch | Extended drug release up to 12 hours; Floating lag time of 10-16 seconds; Total floating time >12 hours. | acs.org |
| HPMC, CMC, Citric Acid, Sodium Bicarbonate | Floating lag time <5 seconds; Total floating time >12 hours; Sustained release >90% until 12 hours. | mdpi.com |
| HPMC K4M, Carbopol, Sodium Bicarbonate | High percentage of drug release over 12 hours; Offers better sustained release to maintain bioavailability. | researchgate.net |
Microemulsions for Ocular Delivery
Ocular drug delivery is challenging due to the eye's natural protective barriers and clearance mechanisms. dergipark.org.tr Microemulsions are advanced colloidal dispersions that have emerged as a promising system for delivering levofloxacin to the eye. dergipark.org.trdergipark.org.tr These are clear, stable, and isotropic mixtures of an oil phase, an aqueous phase, a surfactant, and a co-surfactant. nih.gov
Research into levofloxacin microemulsions for ocular use has aimed to create formulations that can effectively permeate the cornea and prolong drug retention. dergipark.org.tr Studies have utilized components like oleic acid as the oil phase, with Tween 80 and Span 20 as surfactants and propylene (B89431) glycol as a co-surfactant. dergipark.org.tr The resulting microemulsions exhibit desirable physicochemical properties, including a small average droplet size (ranging from 8.52 to 25.2 nm), a pH suitable for ocular use (4.45 to 6.01), and appropriate viscosity (170-400 cps). dergipark.org.trdergipark.org.tr
In vitro drug release studies have shown that a significant portion of the encapsulated levofloxacin, up to 89.49%, can be released within the first 24 hours. dergipark.org.tr Crucially, ex vivo studies using rabbit corneas have demonstrated the enhanced permeability of these formulations. The corneal permeability of levofloxacin from microemulsions varied significantly depending on the specific composition, with one formulation achieving a permeability of 50.89%. dergipark.org.tr These findings suggest that microemulsions can modify drug penetration, potentially by altering the corneal structure, thereby enhancing therapeutic efficacy. dergipark.org.tr
Table 2: Properties of Levofloxacin Ocular Microemulsion Formulations
| Formulation ID | Average Particle Size (nm) | pH | Viscosity (cps) | Corneal Permeability (%) | Reference |
|---|---|---|---|---|---|
| ME-LEV-5 | Not Specified | Not Specified | Not Specified | 50.89 | dergipark.org.tr |
| ME-LEV-7 | Not Specified | Not Specified | Not Specified | 23.78 | dergipark.org.tr |
In Situ Forming Gels for Local Delivery
In situ forming gels (ISGs) are smart polymeric drug delivery systems that are administered as liquids and undergo a phase transition to a gel state upon exposure to physiological conditions. nih.gov This transition can be triggered by changes in temperature, pH, or ion concentration, or through a solvent exchange mechanism. nih.govarvojournals.orgmdpi.com This technology is being actively researched for localized delivery of levofloxacin to sites such as the eye and periodontal pockets. nih.govnih.gov
For ocular delivery, ISGs can increase the precorneal residence time of levofloxacin, thereby enhancing its bioavailability compared to conventional eye drops. nih.gov Formulations using polymers like sodium alginate and chitosan have been developed, which gel in response to the ions and pH of the tear fluid. nih.govarvojournals.org These systems are non-irritant and can provide sustained drug release. nih.gov Another approach involves incorporating levofloxacin-loaded nanoparticles into a mucoadhesive chitosan in situ gel, which further prolongs retention on the eye's surface. tandfonline.com
In the context of periodontitis treatment, levofloxacin-loaded ISGs are designed to be injected into the periodontal pocket. mdpi.comnih.gov These systems, often using polymers like zein (B1164903) or Eudragit L dissolved in a biocompatible solvent, solidify upon contact with the aqueous gingival crevicular fluid. mdpi.comnih.gov This solvent exchange-induced phase inversion creates a drug-entrapped depot that provides prolonged, localized release of levofloxacin for up to seven days, offering potent antimicrobial activity directly at the site of infection. mdpi.comnih.gov
Table 3: Research on Levofloxacin In Situ Forming Gels
| Application | Polymer(s) | Gelation Trigger | Key Findings | Reference |
|---|---|---|---|---|
| Ocular Delivery | Sodium Alginate, Chitosan | Ion, pH | Non-irritant, sustained release, longer precorneal residence time. | nih.gov |
| Ocular Delivery | Sodium Alginate, HPMC | Ion | Sustained release over 8 hours, effective against Gram-positive and Gram-negative bacteria. | arvojournals.org |
| Periodontitis | Zein, Glycerol Formal (GF) | Solvent Exchange | Prolonged levofloxacin release over 7 days with efficient antimicrobial activity. | nih.gov |
Strategies for Overcoming Limitations of Conventional Therapy
Conventional levofloxacin therapy, while effective, is associated with limitations such as poor aqueous solubility, low oral bioavailability, and potential systemic side effects. jddtonline.info The development of advanced drug delivery systems is a key strategy to overcome these drawbacks. jddtonline.info By reformulating levofloxacin, researchers aim to improve its pharmacokinetic profile and therapeutic efficacy. jddtonline.inforesearchgate.net
One of the primary strategies involves the use of nanoparticle-based drug delivery systems. jddtonline.info Encapsulating levofloxacin in carriers like polymeric nanoparticles, lipid-based nanocarriers, or inorganic nanoparticles can enhance its stability and bioavailability. jddtonline.inforesearchgate.net These systems can be engineered for targeted delivery to infected tissues, which increases the drug concentration at the site of action while minimizing systemic exposure and associated toxicity. jddtonline.info Pharmacokinetic studies have shown that nanoparticle formulations can significantly improve key parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) compared to conventional forms. jddtonline.info
Another significant strategy is the development of gastroretentive systems, such as the floating tablets discussed previously. acs.org By retaining the drug in the stomach for an extended period, these systems allow for sustained release, which can improve the bioavailability of drugs with poor solubility and reduce the frequency of administration. researchgate.netijsred.com Similarly, localized delivery systems like in situ forming gels for ocular or periodontal infections deliver the antibiotic directly to the target site. nih.govnih.gov This approach is crucial for overcoming the barriers of conventional therapy by ensuring a high local drug concentration, which can enhance efficacy and reduce the risk of systemic side effects and the development of antibiotic resistance. mdpi.comnih.gov
Analytical Chemistry Methodologies for Levofloxacin Hydrochloride
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography, stands as a cornerstone for the analysis of levofloxacin (B1675101) hydrochloride due to its high sensitivity, specificity, and separation efficiency. jbino.com
High-performance liquid chromatography (HPLC) is the most widely utilized method for the determination of levofloxacin in various matrices, including bulk drugs, pharmaceutical preparations, and biological fluids. jbino.come3s-conferences.org Reversed-phase HPLC is the predominant mode of separation, typically employing C8 or C18 columns. e3s-conferences.org
Several studies have detailed specific HPLC methods for levofloxacin analysis. For instance, a rapid and simple HPLC-UV method was developed for its determination in human plasma. ddtjournal.com This method utilized a Kromasil C18 column with a mobile phase consisting of acetonitrile (B52724), water, phosphoric acid, and triethylamine (B128534) (14:86:0.6:0.3, v/v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 294 nm. ddtjournal.com Another method for plasma analysis employed a Luna Phenomenex® C18 column with an isocratic mobile phase of acetonitrile, methanol (B129727), and 25 mM phosphate (B84403) buffer at pH 3.0 (13:7:80 v/v/v) and a flow rate of 1.5 mL/min, with detection at 280 nm. ugm.ac.id
For pharmaceutical formulations, a simple and economical HPLC method was developed using a Purospher STAR C18 column and a mobile phase of methanol and water (70:30, v/v) at a flow rate of 1 mL/min, with detection at 294 nm. jsirjournal.com This method demonstrated a short retention time of 2.1 minutes. jsirjournal.com The versatility of HPLC allows for its application in various scenarios, including drug-metal interaction studies. jsirjournal.com
Interactive Data Table: HPLC Methods for Levofloxacin Hydrochloride Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range | LOD | LOQ | Matrix |
|---|---|---|---|---|---|---|---|---|
| Kromasil C18 | Acetonitrile:Water:Phosphoric Acid:Triethylamine (14:86:0.6:0.3, v/v/v/v) | 1 | 294 | 8.4 | 0.05-5.0 µg/mL | - | - | Human Plasma |
| Luna Phenomenex® C18 | Acetonitrile:Methanol:Phosphate Buffer (25 mM, pH 3.0) (13:7:80, v/v/v) | 1.5 | 280 | <10 | 1.8-28.8 µg/mL | 0.6 µg/mL | 1.8 µg/mL | Human Plasma |
| Purospher STAR C18 | Methanol:Water (70:30, v/v) | 1 | 294 | 2.1 | 0.1-0.5 ppm | 0.1 ng | - | Bulk, Pharmaceutical Formulation, Serum |
| Inertsil ODS-3V C18 | Buffer:Methanol (70:30, v/v) | 0.7 | 340 | - | - | - | - | Tablets |
The coupling of HPLC with a diode-array detector (DAD) provides enhanced spectral information, aiding in peak identification and purity assessment. measurlabs.com An HPLC-DAD method was developed for the routine quality control analysis of levofloxacin in liquid pharmaceutical formulations. europeanpharmaceuticalreview.com This rapid method utilized an ODS-phenyl column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (18:82 v/v) at a flow rate of 1.5 mL/min, with detection at 294 nm. europeanpharmaceuticalreview.com The levofloxacin peak eluted at 9.5 minutes, demonstrating good resolution. europeanpharmaceuticalreview.com
Another study detailed a validated reverse phase-HPLC method for the simultaneous quantification of levofloxacin and clarithromycin (B1669154) using a DAD. researchgate.net The separation was achieved on an Eclipse X DB C18 column with an isocratic mobile phase of monobasic potassium phosphate buffer (0.035 M) and acetonitrile (75:25), with the pH adjusted to 4.5. researchgate.net The DAD was operated at 294 nm for the detection of levofloxacin. researchgate.net Furthermore, a multi-analyte HPLC–DAD method was developed for the concurrent analysis of six antimicrobials, including levofloxacin, and three proton pump inhibitors. d-nb.info In this method, levofloxacin was detected at 290 nm. d-nb.info
Interactive Data Table: HPLC-DAD Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range | LOD | LOQ | Matrix |
|---|---|---|---|---|---|---|---|---|
| ODS-phenyl | Acetonitrile:0.1% Trifluoroacetic Acid (18:82, v/v) | 1.5 | 294 | 9.5 | 50–150 µg/mL | - | - | Ophthalmic Formulation |
| Eclipse X DB C18 | Monobasic potassium phosphate buffer (0.035 M):Acetonitrile (75:25) | - | 294 | - | - | 0.79 µg/mL | 2.64 µg/mL | Pharmaceutical Preparation |
| Agilent Zorbax Eclipse plus-C18 | Phosphate buffer (0.025 M, pH 5.0):Acetonitrile (gradient) | 1 | 290 | 7.82 | - | - | - | - |
Spectroscopic Methods
Spectroscopic methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound.
UV-Vis spectrophotometry is a widely used technique for the determination of levofloxacin in bulk and pharmaceutical dosage forms. wisdomlib.orgnih.govsemanticscholar.org These methods are typically based on the measurement of the absorbance of levofloxacin in a suitable solvent. A common solvent used is 0.1 N hydrochloric acid, in which levofloxacin exhibits an absorption maximum (λmax) at around 290-293 nm. wisdomlib.orgsemanticscholar.org
One study developed a UV spectrophotometric method using a solvent mixture of water, methanol, and acetonitrile (9:0.5:0.5) with a λmax of 292 nm. nih.gov Another method utilized methanol as the solvent, with a λmax of 298 nm. scielo.br A different approach involves the formation of a colored complex. A spectrophotometric method was developed based on the complexation of levofloxacin with copper(II) ions at pH 5.0, which produces a green adduct with an absorbance maximum at 581.13 nm. asianpubs.org
Interactive Data Table: Spectrophotometric Methods for this compound Analysis
| Methodology | Solvent/Reagent | λmax (nm) | Linearity Range | LOD | LOQ |
|---|---|---|---|---|---|
| UV Spectrophotometry | 0.1 N HCl | 293 | 2-12 µg/mL | 0.485 µg/mL | 1.471 µg/mL |
| UV Spectrophotometry | Water:Methanol:Acetonitrile (9:0.5:0.5) | 292 | 1.0–12.0 μg/mL | - | - |
| UV Spectrophotometry | 0.1M HCl | 290 | 0.25 – 12.0 µg/ml | - | - |
| UV Spectrophotometry | Methanol | 298 | 3.0 to 8.0 μg mL-1 | 0.08 µg/mL | 0.25 µg/mL |
| Complexation | Copper(II) at pH 5.0 | 581.13 | 8.0-160.0 µg/mL | 2.3 µg/mL | - |
Kinetic spectrophotometric methods are based on the measurement of the rate of a reaction involving the analyte. A validated kinetic spectrophotometric method for levofloxacin determination involves an oxidative-coupling reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) in the presence of Ce(IV) in a sulfuric acid medium. tandfonline.com This reaction produces a greenish-blue product, and the increase in absorbance is measured over time at 629 nm. tandfonline.com The initial rate and fixed-time (at 20 minutes) methods were found to be the most suitable for constructing calibration graphs, with linear ranges of 2.0-35.0 μg mL-1 and 0.65-35.0 μg mL-1, respectively. tandfonline.com
Electrochemical Methods
Electrochemical methods provide a sensitive and rapid approach for the determination of this compound. scispace.com These techniques often involve the use of modified electrodes to enhance the electrochemical response.
The electrochemical behavior of this compound has been studied using cyclic voltammetry, linear sweep voltammetry, and chronopotentiometry at a multiwalled carbon nanotubes-polymeric alizarin (B75676) film modified electrode. scispace.com The electrical oxidation of this compound at this modified electrode in an HAc-NaAc buffer solution was found to be irreversible and diffusion-controlled. scispace.com
Another electrochemical approach is differential pulse stripping voltammetry, which was developed for the indirect quantitative detection of this compound. xmu.edu.cn This method is based on the precipitation of levofloxacin with Zn(SCN)42-, followed by the determination of the concentration of Zn2+ using an in-situ formed bismuth film electrode. xmu.edu.cn This method demonstrated high sensitivity with a detection limit of 3.18 × 10-5 μg·mL-1 in a linearity range of 5.0 ~ 60 μg·mL-1. xmu.edu.cn Adsorptive square-wave anodic stripping voltammetry on a glassy carbon electrode has also been applied for the direct determination of levofloxacin in diluted urine samples. scispace.com
Potentiometric Detection
Potentiometric methods involve the measurement of an electrical potential difference between two electrodes in an electrochemical cell to determine the concentration of an analyte. For this compound, this is often achieved using ion-selective electrodes (ISEs).
A sensitive and selective electrochemical approach for the potentiometric detection of this compound (LVX) has been developed. researchgate.net This technique involves the creation of an active sensor by incorporating LVX with a precipitating agent, sodium tetraphenyl borate (B1201080) (TPB), within a polyvinyl chloride (PVC) matrix. researchgate.netorientjchem.org The performance of these sensors can be optimized by carefully selecting the plasticizer, with dioctylphthalate (DOP) showing superior performance due to its higher dielectric constant. orientjchem.org
The fabricated LVX-TPB sensor demonstrates a Nernstian response, which is a predictable change in potential for a given change in analyte concentration. researchgate.net Studies have shown that these sensors can operate effectively within a specific pH range, typically between 3.5 and 5.5. orientjchem.org The response time of these sensors is rapid, often within 30 seconds, and they can have a considerable lifetime, remaining functional for over a month. orientjchem.org
One study detailed the construction of a molecularly imprinted polymer (MIP)-based potentiometric sensor for the direct detection of levofloxacin. This sensor exhibited a rapid response time of 3-5 seconds and was effective in a pH range of 3.0 to 6.0. xmu.edu.cn Another approach utilized a flow injection analysis (FIA) system with potentiometric detection, which employed a solvent system of 0.2 M acetate (B1210297) buffer at pH 3 containing 10% methanol. mdpi.com
The key performance characteristics of potentiometric sensors for this compound are summarized in the table below.
| Sensor Type | Linear Concentration Range (mol/L) | Limit of Detection (mol/L) | pH Range | Reference |
| LVX-TPB | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | 3.2 x 10⁻⁶ | 3.5 - 5.5 | researchgate.net |
| MIP-based | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | 7.41 x 10⁻⁶ | 3.0 - 6.0 | xmu.edu.cn |
Differential Pulse Stripping Voltammetry
Differential pulse stripping voltammetry (DPSV) is a highly sensitive electroanalytical technique used for determining the concentration of trace analytes. It involves a pre-concentration step where the analyte is deposited onto the working electrode, followed by a stripping step where the analyte is removed and the resulting current is measured.
An indirect method for the quantitative detection of this compound has been developed using DPSV. thepharmajournal.com This method is based on the principle that this compound, which contains an organic amine, can be precipitated by reacting with Zn(SCN)₄²⁻. thepharmajournal.com The concentration of the resulting zinc ions (Zn²⁺) is then determined using an in-situ formed bismuth film electrode. By measuring the amount of Zn²⁺, the quantity of this compound can be indirectly calculated. thepharmajournal.comresearchgate.net
The optimization of experimental parameters is crucial for the sensitivity and accuracy of the DPSV method. This includes adjusting the pH of the solution, with studies indicating an optimal pH of 3.43 for achieving maximum peak current and good peak shape. researchgate.net The deposition time of the bismuth film is another critical factor, with a placement time of 10 minutes being identified as optimal in one study. researchgate.net This technique has demonstrated high sensitivity for the detection of this compound. thepharmajournal.com
Another study explored the simultaneous determination of levofloxacin and ornidazole (B1677491) using differential pulse voltammetry, highlighting the importance of optimizing parameters such as pH, pulse amplitude, and scan rate. nih.gov An optimal pH of 7.0 was identified for this combination, with optimized pulse amplitude and scan rate found to be 50mV and 20 mV/s, respectively. nih.gov
Validation of Analytical Methods
The validation of analytical methods is a critical process that ensures the reliability, accuracy, and precision of the results obtained. It involves a series of experiments to verify that the performance characteristics of the method are suitable for its intended purpose.
Linearity and Detection Limits
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov
For potentiometric methods, a study using an LVX-TPB sensor demonstrated a linear relationship between potential and concentration in the range of 1.0 x 10⁻⁵ to 1.0 x 10⁻² mol/L. researchgate.net The detection limit for this method was found to be 3.2 x 10⁻⁶ mol/L, with a quantification limit of 9.7 x 10⁻⁶ mol/L. researchgate.net A MIP-based potentiometric sensor also showed linearity in the same concentration range, with a reported LOD of 7.41 x 10⁻⁶ M. xmu.edu.cn
In the case of differential pulse stripping voltammetry, a linearity range of 5.0 to 60 µg/mL was established for the indirect detection of this compound. thepharmajournal.com This method exhibited a very low limit of detection of 3.18 x 10⁻⁵ µg/mL. thepharmajournal.com
The table below summarizes the linearity and detection limits for different analytical methods for this compound.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Potentiometry (LVX-TPB) | 1.0 x 10⁻⁵ - 1.0 x 10⁻² mol/L | 3.2 x 10⁻⁶ mol/L | 9.7 x 10⁻⁶ mol/L | researchgate.net |
| Potentiometry (MIP-based) | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M | 7.41 x 10⁻⁶ M | - | xmu.edu.cn |
| Differential Pulse Stripping Voltammetry | 5.0 - 60 µg/mL | 3.18 x 10⁻⁵ µg/mL | - | thepharmajournal.com |
| Flow Injection Analysis (Potentiometry) | - | 3 x 10⁻⁷ M | 1 x 10⁻⁷ M | mdpi.com |
Precision and Accuracy
Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov
For the potentiometric detection of this compound, good precision has been reported. orientjchem.org In a flow injection analysis system utilizing potentiometry, the RSD value for the analysis of tablets was found to be 0.98%. mdpi.com
Accuracy is often assessed through recovery studies. In the validation of an HPLC method for levofloxacin, the average percent recoveries obtained were between 99.8% and 101.5%, indicating high accuracy. Another study reported recovery values for levofloxacin between 99.92% and 100.33%.
The precision of a method can be evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). For an HPLC method, the inter-day precision and accuracy did not exceed 4.21% and 3.01% respectively, while the intra-day precision and accuracy were within 1.74% and 1.61% respectively.
| Method | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Potentiometry (FIA) | 0.98 | - | mdpi.com |
| HPLC | - | 99.8 - 101.5 | |
| UV-Visible Spectrophotometry | <2 | 99.92 - 100.33 | |
| HPLC | Intra-day: <1.74, Inter-day: <4.21 | Intra-day: <1.61, Inter-day: <3.01 |
Robustness and Ruggedness
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness , on the other hand, evaluates the constancy of the results when external factors such as different analysts, laboratories, instruments, or reagents are varied.
In the context of a potentiometric method for levofloxacin, robustness was evaluated by introducing minor changes in the pH of the analytical solution. researchgate.net For an LVX-TPB sensor, testing at a pH of 5.5 ± 1 resulted in a recovery of 99.2 ± 0.4%, demonstrating the method's robustness to slight pH variations. researchgate.net The ruggedness of this potentiometric method was examined by using a different pH meter (HANNA 211), which yielded a recovery of 98.6 ± 0.7%, indicating the method's reliability across different instruments. researchgate.net
While specific studies on the robustness and ruggedness of differential pulse stripping voltammetry for this compound are not as explicitly detailed, the process of optimizing parameters such as pH and deposition time, and studying the effects of interfering ions, inherently provides an indication of the method's robustness. researchgate.net The ability of the method to provide accurate results in the presence of various interfering metal ions suggests a degree of robustness against sample matrix variations. researchgate.net
Environmental Impact and Degradation Studies
Occurrence in Aquatic and Terrestrial Environments
The primary route for levofloxacin (B1675101) hydrochloride entering the environment is through the excretion of the unmetabolized drug from humans and animals. arviatechnology.comnbuv.gov.ua Consequently, it is frequently detected in hospital wastewater, municipal wastewater treatment plant influents and effluents, surface waters, and even drinking water. nbuv.gov.uaresearchgate.net For instance, levofloxacin has been found in treated wastewater at concentrations ranging from 0.094 to 0.506 µg/L. deswater.com In drinking water treatment plants in Baghdad, concentrations ranged from 123 to 209 ng/L. researchgate.net Its presence has also been confirmed in terrestrial environments, largely due to the application of biosolids and manure from treated animals to agricultural lands. nih.gov The physicochemical properties of levofloxacin suggest it will likely adsorb to soil and sediment, limiting its mobility but increasing its persistence in these matrices. nih.gov
Ecological Risks and Toxicity to Environmental Organisms
The presence of levofloxacin hydrochloride in the environment poses ecological risks due to its potential toxicity to non-target organisms. nih.gov Even at low concentrations, it can disrupt aquatic ecosystems and contribute to the development of antibiotic-resistant bacteria. arviatechnology.comresearchgate.net Studies have shown that levofloxacin can have detrimental effects on a variety of aquatic life, including microorganisms, algae, crustaceans, and fish. arviatechnology.comnih.govnih.gov The selective toxicity of levofloxacin may have implications for the structure of aquatic communities. dntb.gov.ua
Research has demonstrated the toxic effects of levofloxacin on a range of aquatic organisms. nih.gov Cyanobacteria have been identified as particularly sensitive. dntb.gov.uaresearchgate.net
Zebrafish (Danio rerio): Exposure to levofloxacin has been shown to cause significant toxic effects on the growth and development of zebrafish embryos and larvae. nih.govnih.gov Observed effects include delayed hatching, increased mortality rates, reduced body length, pericardial edema, and abnormal development of the yolk sac and swim bladder. nih.govnih.gov Furthermore, levofloxacin exposure can induce cardiotoxicity, disrupting heart rate and upregulating the expression of key cardiac development genes. nih.govnih.gov
Algae: Levofloxacin exhibits high toxicity to microalgae. nih.gov For the green alga Pseudokirchneriella subcapitata, the 3-day effective concentration (EC50) values for growth and reproduction were reported to be in the range of 1,100 to 22,700 µg/L. dntb.gov.uaresearchgate.net The cyanobacterium Microcystis aeruginosa was found to be even more sensitive, with 5-day EC50 values for growth and reproduction ranging from 7.9 to 1,960 µg/L. dntb.gov.uaresearchgate.net
Crustaceans: The acute toxicity of levofloxacin to crustaceans like Daphnia magna is considered to be low. nih.gov However, chronic toxicity has been observed, as indicated by reproduction tests. nih.gov
| Organism | Endpoint | Toxicity Value (µg/L) | Reference |
| Microcystis aeruginosa (Cyanobacterium) | 5-day EC50 (growth and reproduction) | 7.9 - 1,960 | dntb.gov.uaresearchgate.net |
| Pseudokirchneriella subcapitata (Green Alga) | 3-day EC50 (growth and reproduction) | 1,100 - 22,700 | dntb.gov.uaresearchgate.net |
| Lemna minor (Duckweed) | 7-day EC50 (reproduction) | 53 - 2,470 | dntb.gov.ua |
| Daphnia magna (Crustacean) | 48-hour survival | Limited toxicity | nih.gov |
| Pimephales promelas (Fathead Minnow) | 7-day early life stage survival and growth | Limited toxicity | dntb.gov.ua |
| Danio rerio (Zebrafish) | Embryonic and larval development | Significant adverse effects | nih.govnih.gov |
Degradation Mechanisms in the Environment
Levofloxacin can be degraded in the environment through several mechanisms, including photolysis, adsorption, and to a lesser extent, hydrolysis. nih.govfda.gov Biodegradation is generally not considered a significant environmental fate process for levofloxacin. nih.gov
Photodegradation is a major pathway for the removal of levofloxacin in aquatic environments. nih.govfda.gov The drug is susceptible to degradation when exposed to natural light, with a reported mean half-life of 6.3 days in solution. nih.gov The rate of photolysis is influenced by factors such as pH and the presence of other substances in the water. researchgate.netsrce.hr The degradation process involves the formation of several intermediate products through mechanisms like the removal of the methyl group from the piperazine (B1678402) ring, substitution of the fluorine atom with a hydroxyl group, or dehalogenation. nih.gov
Adsorption to soil, sediment, and suspended solids is another important process affecting the environmental fate of levofloxacin. nih.goviwaponline.com Due to its chemical structure, levofloxacin is expected to have low mobility in soil. nih.gov The adsorption process can be influenced by various factors, including the properties of the adsorbent material, the pH of the solution, and the presence of other substances like heavy metals or humic acids. iwaponline.comnih.gov For instance, the presence of certain heavy metal ions can either promote or inhibit the adsorption of levofloxacin onto microplastics. nih.gov Natural zeolites have also been shown to be effective adsorbents for removing levofloxacin from water. iwaponline.com
| Adsorbent | Maximum Adsorption Capacity | pH | Reference |
| Sulfonated graphene oxide | 1250 µmol/g | 4 | nih.gov |
| Natural zeolite | 22.17 mg/g | 6.5 | iwaponline.com |
| Polyvinyl chloride (PVC) microplastics | Not specified | Not specified | nih.govresearchgate.net |
| Polystyrene (PS) microplastics | Not specified | Not specified | researchgate.net |
| Polyethylene terephthalate (B1205515) (PET) microplastics | Not specified | Not specified | researchgate.net |
Hydrolysis is generally not considered a significant degradation pathway for levofloxacin under typical environmental conditions (pH 5 to 9). nih.gov The molecule lacks functional groups that are readily susceptible to hydrolysis. nih.gov However, under specific conditions, such as in the presence of strong acids or bases, or through oxidative hydrolysis, some degradation can occur. researchgate.net
Biodegradation
The biological degradation of this compound is an area of growing research, offering a potentially more environmentally friendly alternative to physicochemical treatments. nih.gov Studies have primarily focused on the capabilities of specific microorganisms, such as fungi and microalgae, to biotransform or biodegrade the compound.
Fungal biodegradation has been investigated using white-rot fungi, which are known for their production of potent ligninolytic enzymes like laccases and peroxidases. nih.gov In one study, the fungus Coriolopsis gallica was able to biotransform 25% of an initial levofloxacin concentration after 10 days of incubation. nih.gov This process is often attributed to the action of extracellular enzymes that can degrade a wide range of persistent organic pollutants. nih.gov
Microalgae have also demonstrated a significant capacity for levofloxacin removal, which can be enhanced under specific environmental conditions. The freshwater microalga Chlorella vulgaris showed a baseline removal capacity of 12% at a concentration of 1 mg L⁻¹. researchgate.net However, acclimating the microalga by pre-exposure to the antibiotic increased its removal efficiency by 16%. researchgate.net Notably, the addition of sodium chloride to the culture medium dramatically improved levofloxacin removal to over 80%. researchgate.net
Another green alga, Scenedesmus obliquus, also showed enhanced levofloxacin removal in saline conditions. researchgate.net In synthetic wastewater, the removal of levofloxacin (1 mg L⁻¹) increased from 4.5% to 93.4% as salinity rose. researchgate.net The degradation half-life of the compound decreased from 272 days in the absence of sodium chloride to just 5 days at an optimal salt concentration. researchgate.net Mass balance analysis indicated that over 90% of the levofloxacin was biodegraded by C. vulgaris, with the primary removal mechanism being bioaccumulation followed by intracellular biodegradation. researchgate.netresearchgate.net Researchers have identified several metabolites from the biodegradation process by S. obliquus, postulating a metabolic pathway that includes cellular reactions like decarboxylation, demethylation, and ring cleavage. researchgate.net
| Microorganism | Initial Levofloxacin Conc. | Conditions | Removal Efficiency / Result | Reference |
|---|---|---|---|---|
| Coriolopsis gallica | 50 mg L⁻¹ | 10 days incubation | 25% biotransformation | nih.gov |
| Chlorella vulgaris | 1 mg L⁻¹ | 11 days, 1% NaCl | >80% removal | researchgate.net |
| Scenedesmus obliquus | 1 mg L⁻¹ | Increased salinity (171 mM NaCl) | 93.4% removal | researchgate.net |
Wastewater Treatment and Removal Techniques
The persistence of levofloxacin in aquatic environments necessitates effective wastewater treatment strategies to mitigate its potential ecological impact. arviatechnology.com Due to its stability, conventional biological treatment methods are often insufficient for complete removal, leading to its detection in wastewater treatment plant effluents, surface water, and even drinking water. researchgate.net Consequently, research has focused on more robust methods, particularly advanced oxidation processes (AOPs) and specialized adsorption techniques. researchgate.netmdpi.com
Conventional and Advanced Methods
Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like levofloxacin. researchgate.net These methods rely on the in-situ generation of highly reactive and non-selective species, primarily hydroxyl radicals (•OH), to oxidize and break down the antibiotic molecule. researchgate.netmdpi.com
Commonly studied AOPs for levofloxacin removal include:
Ozonation: This process uses ozone (O₃) as a powerful oxidant. Studies have shown that an ozone dose of 20.5 mg/L can completely remove an initial levofloxacin concentration of 20 mg/L. researchgate.net However, while the parent compound is eliminated, complete mineralization (conversion to CO₂, water, and inorganic ions) may not be achieved, and the formation of potentially toxic N-oxide derivatives has been reported. nih.govresearchgate.net
UV-based Processes: The combination of ultraviolet (UV) irradiation with oxidants like hydrogen peroxide (H₂O₂) (UV/H₂O₂) enhances the production of hydroxyl radicals, leading to efficient degradation. mdpi.com
Fenton and Photo-Fenton Processes: These methods use iron salts and H₂O₂ to generate hydroxyl radicals. The efficiency is significantly increased when combined with UV light (photo-Fenton). mdpi.com
Electrochemical Oxidation: This technique employs electrodes, such as boron-doped diamond (BDD), to generate oxidizing species. Pulsed electrochemical oxidation with a BDD electrode has achieved a Chemical Oxygen Demand (COD) removal efficiency of up to 94.4% for levofloxacin in wastewater. researchgate.net Another electrochemical approach, the electrochlorination (E-Cl) process, has demonstrated a levofloxacin degradation efficiency as high as 99% in high-salinity wastewater, with free chlorine identified as the primary reactive species. mdpi.com
These advanced methods are promising for the effective degradation of levofloxacin, though considerations include energy consumption and the potential formation of intermediate by-products. nih.govresearchgate.net
Photocatalytic Degradation
Photocatalytic degradation is an AOP that utilizes semiconductor materials (photocatalysts) and a light source (e.g., UV or solar light) to degrade pollutants. mdpi.com When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These ROS are responsible for the degradation of levofloxacin. mdpi.comnih.gov
A wide range of materials have been investigated as photocatalysts for levofloxacin removal:
Titanium Dioxide (TiO₂): Highly crystalline TiO₂ nanoparticles have achieved over 90% degradation of levofloxacin in 120 minutes under UV light. rsc.org In another study, a 180-minute photocatalytic oxidation with TiO₂ resulted in the complete removal of a 20 mg/L levofloxacin solution. researchgate.net
Graphitic Carbon Nitride (g-C₃N₄): This metal-free photocatalyst has shown good stability and efficiency, achieving over 80% degradation under simulated solar light. mdpi.com Its performance can be enhanced by creating heterojunctions with other materials, such as CuInS₂. A CuInS₂/g-C₃N₄ composite removed 98.9% of levofloxacin in 60 minutes. nih.gov
Rare-Earth Oxides: Materials like cerium oxide (CeO₂) and lanthanum oxide (La₂O₃) have been used as photocatalysts. Under simulated solar light for 120 minutes, they achieved 75% and 83% levofloxacin removal, respectively. mdpi.com
Composite Materials: Combining different materials can enhance photocatalytic activity. A combination of zinc oxide nanoparticles (ZnONP) and graphene oxide nanosheets (GONS) achieved removal rates of 99.2% to 99.6% after 120 minutes under UV light. nih.gov
The efficiency of photocatalytic degradation is influenced by factors such as catalyst dose, initial pollutant concentration, pH, and light intensity. mdpi.comnih.gov
| Photocatalyst | Light Source | Time | Removal Efficiency | Reference |
|---|---|---|---|---|
| Titanium Dioxide (TiO₂) nanoparticles | UV | 120 min | >90% | rsc.org |
| g-C₃N₄ | Simulated Solar | 120 min | ~80% | mdpi.com |
| CuInS₂/g-C₃N₄ | Visible Light | 60 min | 98.9% | nih.gov |
| Cerium Oxide (CeO₂) | Simulated Solar | 120 min | 75% | mdpi.com |
| Lanthanum Oxide (La₂O₃) | Simulated Solar | 120 min | 83% | mdpi.com |
| ZnONP/GONS Combination | UV | 120 min | 99.2% - 99.6% | nih.gov |
| Hydroxyapatite | UV | N/A | 70.6% (experimental) | nih.gov |
Adsorption Using Novel Materials (e.g., MOFs, Nanofibers)
Adsorption is a physical process where pollutant molecules adhere to the surface of an adsorbent material. arviatechnology.com The development of novel materials with high surface areas and tailored functionalities has significantly advanced the potential of adsorption for removing pharmaceuticals like levofloxacin from water.
Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their exceptionally high surface areas and tunable structures make them promising adsorbents.
MIL-100(Fe): This iron-based MOF has demonstrated a high adsorption capacity for levofloxacin. rsc.orgresearchgate.net
Zn/Cr-MOFs/TiO₂ Composites: A composite material of zinc/chromium-based MOFs with TiO₂ achieved a maximum adsorption capacity of 246.3 mg/g and a removal rate of 88.8% for this compound. mdpi.com The adsorption process was found to follow a monolayer adsorption pattern. mdpi.com
Nanofibers: Electrospinning techniques can produce nanofiber membranes that serve as excellent substrates for functional materials.
MOF-Modified Nanofibers: To overcome the difficulty of applying powdered MOFs in practice, researchers have synthesized hierarchical membranes by growing MIL-100(Fe) nanocrystals in-situ on polyacrylonitrile (B21495) (PAN) nanofibers. rsc.orgrsc.org This composite material (MIL-100(Fe)-PNFM) exhibited a high adsorption capacity of 156.93 mg g⁻¹ for levofloxacin and maintained 84% efficiency after five cycles of reuse. rsc.orgrsc.org
Other Nanomaterials:
Nano-Zero-Valent Iron (nZVI) and Copper Oxide Nanoparticles (CuONPs): These nanomaterials have been studied for levofloxacin removal, with maximum removal capacities observed at neutral pH. nih.gov The adsorption process for both materials was found to be spontaneous and exothermic. nih.gov
Zinc Oxide and Graphene Oxide Nanoparticles (ZnONPs, GONPs): A combination of these nanoparticles has been used as both an adsorbent and a photocatalyst to effectively remove levofloxacin from pharmaceutical wastewater. nih.govchemisgroup.us
| Adsorbent Material | Maximum Adsorption Capacity (qₘ) | Removal Efficiency | Reference |
|---|---|---|---|
| MIL-100(Fe)-modified nanofiber | 156.93 mg g⁻¹ | 84% after 5 cycles | rsc.orgrsc.org |
| Zn/Cr-MOFs/TiO₂ composite | 246.3 mg g⁻¹ | 88.8% | mdpi.com |
| Copper Oxide Nanoparticles (CuONPs) | N/A | 89% (at optimal conditions) | nih.gov |
| Nano-Zero-Valent Iron (nZVI) | N/A | 91% (at optimal conditions) | nih.gov |
Pharmacogenomic and Pharmacogenetic Research
Genetic Variations Affecting Levofloxacin (B1675101) Pharmacokinetics
Levofloxacin is a substrate for several transport proteins, and genetic polymorphisms in the genes encoding these transporters can significantly impact its pharmacokinetics. clinpgx.org Variations in efflux and influx transporters are particularly crucial in determining the drug's concentration in the plasma and its penetration into various tissues.
The ATP-binding cassette subfamily B member 1 (ABCB1) gene, also known as the multidrug resistance 1 (MDR1) gene, encodes for P-glycoprotein (P-gp), a crucial efflux transporter. researchgate.netmdpi.com P-glycoprotein is located in the plasma membrane of various cells and functions as an ATP-dependent pump that actively transports a wide range of substances, including levofloxacin, out of cells. clinpgx.orgresearchgate.net This transporter plays a key role in limiting the absorption of drugs from the intestine and their penetration across the blood-brain barrier. researchgate.netnih.gov
Polymorphisms in the ABCB1 gene can alter the expression and function of P-glycoprotein, thereby affecting the disposition of its substrates. researchgate.net Several single nucleotide polymorphisms (SNPs) in ABCB1 have been studied in relation to fluoroquinolone pharmacokinetics. nih.gov
A case study of a 45-year-old patient who experienced generalized seizures after levofloxacin treatment highlighted the potential clinical impact of ABCB1 variants. nih.govmdpi.com The patient was found to carry variant alleles for several well-studied SNPs in the ABCB1 gene: 1236C>T (rs1128503), 2677G>T/A (rs2032582), and 3435C>T (rs1045642). nih.govmdpi.com Researchers suggested that a genetically determined reduction in the activity of P-glycoprotein could have led to increased penetration of levofloxacin across the blood-brain barrier, contributing to the neurological side effects. nih.govmdpi.com Specifically, the rs2032582 variant has been associated with an increased risk of seizures due to levofloxacin. clinpgx.org
| Polymorphism (SNP ID) | Location | Observed Association with Levofloxacin/Fluoroquinolones |
|---|---|---|
| c.1236C>T (rs1128503) | Exon 12 | A patient carrying a variant allele developed seizures post-levofloxacin treatment, suggesting a potential link to reduced efflux transporter activity. nih.govmdpi.com |
| c.2677G>T/A (rs2032582) | Exon 21 | The AC genotype is associated with an increased risk of seizures due to levofloxacin. clinpgx.org The presence of a variant allele was noted in a patient with levofloxacin-induced seizures. nih.govmdpi.com For other fluoroquinolones, this SNP has been associated with a hyper-metabolizer phenotype. nih.gov |
| c.3435C>T (rs1045642) | Exon 26 | A variant allele was identified in a patient who experienced seizures after levofloxacin therapy, potentially due to reduced P-glycoprotein function. nih.govmdpi.com |
While efflux transporters remove levofloxacin from cells, influx transporters facilitate its entry. The solute carrier organic anion transporter family member 1A2 (SLCO1A2) gene encodes the organic anion-transporting polypeptide 1A2 (OATP1A2), which has been identified as the first known influx transporter for levofloxacin and other quinolone antibacterial agents. frontiersin.orgnih.gov OATP1A2 is expressed in various tissues, including the small intestine, liver, lungs, and the blood-brain barrier, suggesting its role in the intestinal absorption and tissue distribution of its substrates. frontiersin.orgkarger.com
Functional analysis has confirmed that OATP1A2 transports levofloxacin. nih.gov When expressed in Xenopus oocytes, OATP1A2-mediated uptake of levofloxacin exhibited a Km value of 136 µM. nih.gov This active influx transport may partly explain the high membrane permeability of quinolone agents in different tissues. nih.gov
The SLCO1A2 gene is polymorphic, and variations can lead to differences in drug disposition and response. karger.comnih.gov Studies have identified several nonsynonymous polymorphisms within the coding region of SLCO1A2, with allele frequencies that can be ethnicity-dependent. drugbank.com In vitro functional assessments of these variants have shown that some can significantly alter transporter function. drugbank.com For example, the A516C (E172D) and A404T (N135I) variants demonstrated a markedly reduced ability to mediate the cellular uptake of OATP1A2 substrates. drugbank.com This reduced function may be due to altered plasma membrane expression of the transporter protein. drugbank.com
| Polymorphism (Amino Acid Change) | Location | In Vitro Functional Impact |
|---|---|---|
| T38C (I13T) | Exon 2 | Allele frequencies appear to be ethnicity-dependent. drugbank.com |
| A404T (N135I) | Exon 4 | Markedly reduced capacity for mediating cellular uptake of OATP1A2 substrates. drugbank.com Associated with a shift in molecular size, suggesting altered glycosylation. drugbank.com |
| A516C (E172D) | Exon 5 | Markedly reduced capacity for mediating cellular uptake of OATP1A2 substrates. drugbank.com Reduced transport activity may be due to altered plasma membrane expression. drugbank.com |
| G559A (A187T) | Exon 5 | Appears to have substrate-dependent changes in transport activity. drugbank.com |
Implications for Individualized Therapy
The identification of functional polymorphisms in genes like ABCB1 and SLCO1A2 provides a molecular basis for some of the inter-individual variability observed in levofloxacin pharmacokinetics and response. nih.govdrugbank.com Genetic variations that result in decreased efflux (via ABCB1 variants) or reduced influx (via SLCO1A2 variants) can significantly alter drug concentrations at the target site. For instance, reduced P-glycoprotein function at the blood-brain barrier may increase the risk of central nervous system-related adverse effects by allowing higher concentrations of the drug to enter the brain. nih.gov
Pharmacogenomic testing can help identify patients with genetic variations that affect drug metabolism and transport. nih.gov This information could potentially guide clinicians in selecting appropriate therapies tailored to an individual's genetic profile. nih.gov By understanding a patient's genetic predisposition to altered levofloxacin pharmacokinetics, it may be possible to anticipate their response to the drug. Variants in SLCO1A2, for example, could be a strategy for predicting systemic exposure to drugs that are OATP1A2 substrates. nih.gov This approach aligns with the principles of personalized medicine, aiming to optimize therapeutic efficacy while minimizing the risk of adverse events.
Q & A
Q. Q1. What analytical methods are recommended for quantifying levofloxacin hydrochloride in pharmaceutical formulations, and how do their validation parameters compare?
Answer: High-Performance Liquid Chromatography (HPLC) and UV spectrophotometry are widely used.
- HPLC : Utilizes a C18 column with mobile phases like 0.05 mol/L citric acid-acetonitrile (85:15) and detection at 293 nm. Validation parameters include linearity (3.88–37.88 µg/mL, r=0.9998), recovery (99.4%), and specificity for complex matrices like gels or ointments .
- UV Spectrophotometry : Simpler but less specific, with risks of interference from excipients. Centrifugation is critical to avoid adsorption losses from filter papers, which can reduce measured content by up to 10% .
Method Selection : HPLC is preferred for stability-indicating assays, while UV is suitable for rapid screening with pre-validated matrices .
Q. Q2. What are the key physicochemical properties of this compound relevant to experimental design?
Answer:
- Molecular Properties : Molecular weight 397.83 g/mol, formula C₁₈H₂₁ClFN₃O₄, CAS 177325-13-2. Solid form with a melting point of 224°C .
- Solubility : Water-soluble but degrades under high temperatures (>40°C) or prolonged light exposure. Storage at 4°C in dry, sealed conditions is critical to prevent hydrolysis .
- Stability : Degradation products increase under acidic/alkaline conditions; pH adjustments in dissolution studies require buffered solutions .
Advanced Research Questions
Q. Q3. How can adsorption kinetics of this compound onto novel materials (e.g., Zn/Cr-MOFs/TiO₂ composites) be modeled to optimize removal efficiency?
Answer: Non-linear kinetic models, such as pseudo-second-order, are effective for analyzing adsorption mechanisms. Key steps:
Material Preparation : Synthesize composites with controlled pore structures.
Batch Experiments : Measure adsorption capacity under varying pH, temperature, and initial concentration.
Model Fitting : Use Langmuir/Freundlich isotherms for equilibrium data; pseudo-second-order kinetics for rate-limiting steps (e.g., chemisorption).
Thermodynamic Analysis : Calculate ΔG, ΔH, and ΔS to assess spontaneity and binding energy .
Application : Critical for environmental studies targeting antibiotic removal from wastewater .
Q. Q4. What methodological challenges arise in studying this compound degradation via advanced oxidation processes (AOPs)?
Answer:
- Degradation Pathways : Ultrasonic/hydraulic cavitation with zero-valent iron (Fe⁰) enhances degradation. Variables include pH (adjusted with H₂SO₄/NaOH), Fe⁰ concentration (e.g., 4000 mg/L), and ultrasonic pulse cycles (30s on/15s off) .
- Analytical Challenges : Quantifying intermediates (e.g., desmethyl metabolites) requires LC-MS/MS.
- Control Experiments : Compare with magnetic stirring to isolate ultrasound-specific effects .
Q. Q5. How can deuterium-labeled analogs (e.g., Desmethyl Levofloxacin-d8 Hydrochloride) improve pharmacokinetic and metabolite tracking studies?
Answer:
- Synthesis : Introduce deuterium at stable positions (e.g., methyl groups) to maintain bioactivity while enabling isotopic tracing.
- Applications :
Q. Q6. What experimental protocols ensure robust stability testing of this compound in multi-component formulations (e.g., eye drops)?
Answer:
- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months; monitor color changes and content loss via HPLC.
- Long-Term Testing : Store at 25°C/60% RH for 24 months.
- Forced Degradation : Use high-intensity light (e.g., 4500 lux) and extreme pH conditions.
- Key Metrics : Acceptable degradation thresholds (e.g., ≤5% loss) and absence of toxic byproducts .
Q. Q7. How do bioequivalence studies for generic this compound formulations address inter-individual variability?
Answer:
Q. Q8. What quality control strategies detect variability in this compound API across manufacturers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
